

Application Notes: InGaN/InN Heterostructures for Infrared Optoelectronics

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Compound of Interest

Compound Name: Indium nitride

Cat. No.: B1203082

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Introduction

Indium Gallium Nitride (InGaN) is a ternary semiconductor material composed of Gallium Nitride (GaN) and **Indium Nitride** (InN).[1] A key feature of the InGaN alloy system is its direct and tunable bandgap, which spans from the near-infrared (0.69 eV for InN) to the ultraviolet (3.4 eV for GaN) by varying the indium content.[1][2] This wide spectral range makes InGaN-based heterostructures, particularly those with high Indium content (In-rich), highly promising candidates for a variety of infrared (IR) optoelectronic applications.[2][3] These applications include high-efficiency light-emitting diodes (LEDs), laser diodes, photodetectors, and multi-junction solar cells.[2][4]

The development of high-quality In-rich InGaN and InN materials has been challenging due to several factors, including the large lattice mismatch between InN and GaN (approximately 11%), low dissociation temperatures, and the immiscible nature of InGaN.[3][5][6] However, advancements in epitaxial growth techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Molecular Beam Epitaxy (MBE) are overcoming these hurdles, paving the way for novel infrared devices.[3][7][8][9]

Key Applications

- Infrared Light Emitters (LEDs and Lasers):** The tunable bandgap of InGaN allows for the fabrication of LEDs and laser diodes operating in the red and near-infrared regions of the spectrum.[8] Achieving high efficiency in this range is a significant area of research, with novel structures like InGaN-delta-InN quantum wells being explored to enhance

performance.[10] Non-polar quasi-quantum dot heterostructures have also demonstrated the ability to incorporate high concentrations of indium, achieving emission wavelengths up to 913 nm.[11][12]

- **Infrared Photodetectors:** InGaN-based photodetectors are being developed for various applications due to their potential for high responsivity and operation under harsh conditions. [2] The ability to tune the absorption edge by adjusting the indium composition allows for the design of photodetectors sensitive to specific infrared wavelength ranges.
- **Solar Cells:** The InGaN alloy system is an excellent candidate for high-efficiency solar photovoltaic cells because its bandgap range provides a good spectral match to sunlight.[1] The material's relative insensitivity to defects introduced by lattice mismatch allows for the growth of multiple layers with different bandgaps.[1] This enables the design of multi-junction tandem solar cells with theoretical efficiencies exceeding 50%.[1][7][13] InGaN with a bandgap of 1.1 eV and 1.7 eV can be used in a two-layer multi-junction cell to achieve high efficiency.[1]

Challenges and Solutions

- **Lattice Mismatch:** The significant lattice mismatch between InN and GaN is a major challenge, often leading to the formation of misfit dislocations and other defects.[14] Strategies to mitigate this include the use of buffer layers, step-graded $\text{In}_x\text{Ga}_{1-x}\text{N}$ interlayers, and the growth of nanostructures like nanowires, which can accommodate strain more effectively.[13][14]
- **Phase Separation:** InGaN alloys, particularly those with high indium content, have a tendency for phase separation into In-rich and Ga-rich regions.[1][8] This can be suppressed by optimizing growth conditions, such as using lower growth temperatures or highly nitrogen-enriched conditions.[8][15]
- **Indium Incorporation:** Achieving high and uniform indium incorporation is crucial for reaching longer infrared wavelengths.[16] This is influenced by growth temperature, with lower temperatures generally favoring higher indium incorporation, though this can also impact crystalline quality.[8][15] Pulse mode MOCVD has been shown to be a viable technique for growing In-rich InGaN layers.[6]

Quantitative Data

Table 1: Material Properties of GaN, InN, and InGaN Alloys

Property	GaN	InN	In _x Ga _{1-x} N Alloy
Bandgap Energy (300K)	3.4 eV (Ultraviolet)	0.69 eV (Infrared)	Tunable from 0.69 eV to 3.4 eV
Lattice Constant (a)	3.189 Å	3.545 Å	Varies with Indium content (x)
Lattice Mismatch with GaN	0%	~11%	Dependent on Indium content (x)
Primary Growth Methods	MOCVD, MBE	MOCVD, MBE	MOCVD, MBE

Table 2: Performance Metrics of InGaN-based Infrared Optoelectronic Devices

Device Type	Key Performance Metric	Reported Values
InGaN/GaN MQW Solar Cell	Power Conversion Efficiency (η)	2.95% under 1 sun, increasing to 3.03% under 30 suns concentration.[17]
Open-Circuit Voltage (Voc)	1.8 V[17]	
Short-Circuit Current Density (Jsc)	2.56 mA/cm ² [17]	
Fill Factor (FF)	64%[17]	
InGaN-based Solar Cell (dual MQW)	Power Conversion Efficiency (η)	1.02% (improved from 0.62% for single MQW).[4]
InGaN-delta-InN QW LED (Red Emission)	Electron-hole Wavefunction Overlap Enhancement	3.5x increase compared to conventional InGaN/GaN QW at 630 nm.[10]
InGaN Quasi-Quantum Dot Emitter	Emission Wavelength	Up to 913 nm in the near-infrared.[11]
AlGaIn/InGaIn Heterostructure	Intersubband Absorption Wavelength	Tunable in the 4.0-5.8 μ m mid-wavelength infrared range.

Experimental Protocols

Protocol 1: Growth of InGaN/GaN Heterostructures by MOCVD

This protocol provides a generalized procedure for the growth of InGaN/GaN heterostructures on a sapphire substrate using Metal-Organic Chemical Vapor Deposition (MOCVD).

1. Substrate Preparation:

- Begin with a c-plane (0001) sapphire substrate.
- Clean the substrate using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water).
- Thermally clean the substrate in the MOCVD reactor at a high temperature (e.g., >1000°C) in a hydrogen atmosphere to remove surface contaminants.

2. GaN Buffer Layer Growth:

- Deposit a low-temperature GaN nucleation layer at approximately 500-600°C.
- Ramp the temperature to a higher growth temperature (e.g., 1000-1100°C) and grow a high-quality GaN buffer layer (typically 1-2 μm thick).[18]
- Precursors: Trimethylgallium (TMGa) and ammonia (NH₃).
- Carrier gas: Hydrogen (H₂) or Nitrogen (N₂).

3. InGaN Layer Growth:

- Lower the reactor temperature to the desired range for InGaN growth (typically 700-850°C). The specific temperature will determine the indium incorporation rate.[6][19]
- Introduce Trimethylindium (TMIn) as the indium precursor, along with TMGa and NH₃. [19]
- The ratio of TMIn to the total Group III precursor flow (TMIn + TMGa) will control the indium composition in the InGaN layer.
- The growth rate is typically in the range of 0.1 to 1 $\mu\text{m}/\text{h}$. [16]
- For quantum well structures, grow thin InGaN layers (e.g., 2-3 nm) followed by GaN barrier layers.[1]

4. p-type GaN Capping Layer (for LED/Solar Cell applications):

- After the InGaN active region, grow a p-type GaN layer.
- Precursors: TMGa, NH₃, and a p-type dopant precursor such as Bis(cyclopentadienyl)magnesium (Cp₂Mg).
- This is typically followed by an activation anneal to activate the Mg acceptors.

5. Cool-down and Characterization:

- After growth, cool the reactor down in a nitrogen or ammonia atmosphere.
- Characterize the grown heterostructure using techniques such as X-ray diffraction (XRD) to determine crystal quality and composition, photoluminescence (PL) to measure the emission wavelength, and atomic force microscopy (AFM) to assess surface morphology.

Protocol 2: Characterization by Photoluminescence (PL) Spectroscopy

This protocol outlines the steps for characterizing the optical emission properties of an InGaN/InN heterostructure.

1. Sample Preparation:

- Mount the InGaN/InN heterostructure sample on a sample holder.
- For temperature-dependent measurements, mount the sample in a cryostat.

2. Excitation:

- Use a laser with a photon energy greater than the bandgap of the InGaN layer as the excitation source (e.g., a 405 nm diode laser or a 325 nm He-Cd laser).
- Focus the laser beam onto the sample surface. The power density can be varied to study its effect on the emission.

3. Collection and Analysis:

- Collect the light emitted from the sample using appropriate optics (lenses and mirrors).
- Focus the collected light onto the entrance slit of a monochromator to disperse the light by wavelength.
- Use a suitable detector to measure the intensity of the dispersed light. For the infrared range, a liquid nitrogen-cooled Germanium (Ge) or Indium Gallium Arsenide (InGaAs) detector is commonly used.[\[20\]](#)

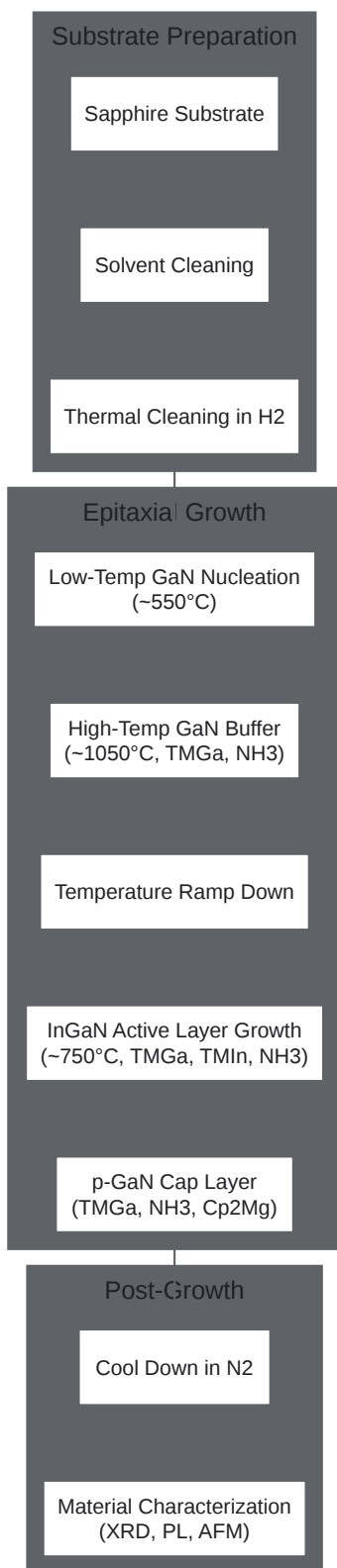
4. Data Acquisition:

- Scan the monochromator over the desired wavelength range to obtain the PL spectrum (intensity vs. wavelength).
- The peak of the PL spectrum corresponds to the emission wavelength of the InGaN layer.
- The Full Width at Half Maximum (FWHM) of the PL peak provides information about the material's quality and compositional homogeneity.

5. Temperature-Dependent Measurements (Optional):

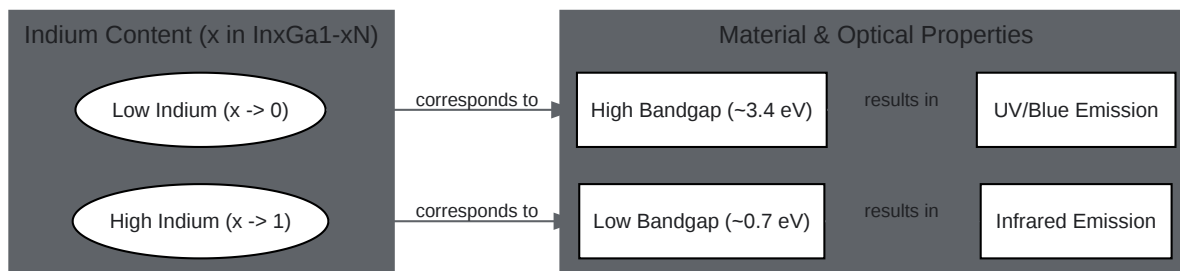
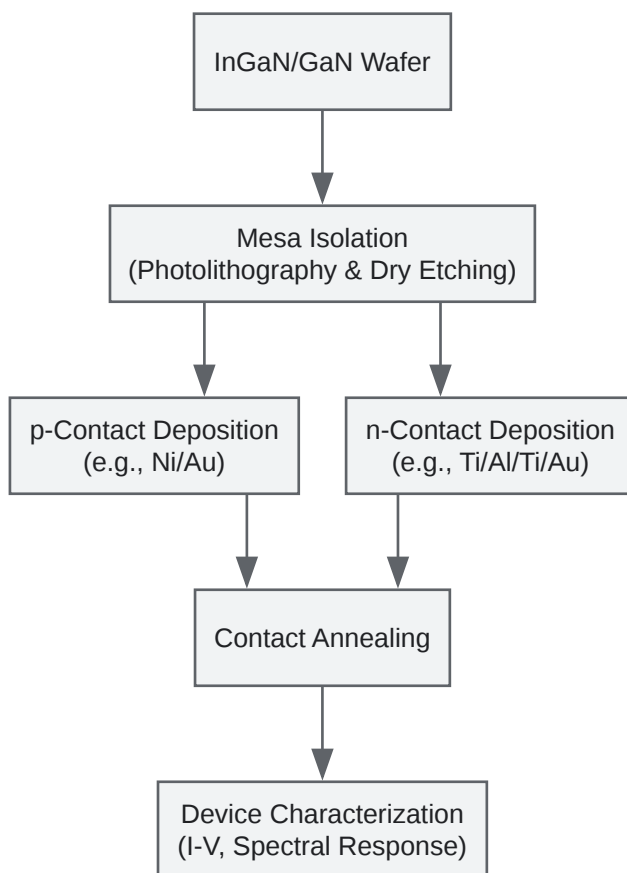
- Cool the sample to a low temperature (e.g., 10 K) using the cryostat.
- Record the PL spectrum at various temperatures as the sample is warmed up to room temperature or above.
- This can provide insights into carrier localization effects and defect-related recombination.

Visualizations



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Caption: MOCVD growth workflow for an InGaN/GaN heterostructure.



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